molecular formula C17H11N5O2 B12479652 7-amino-4-hydroxy-5-(quinolin-4-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-4-hydroxy-5-(quinolin-4-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B12479652
M. Wt: 317.30 g/mol
InChI Key: HDYAKNYCCNKLLK-UHFFFAOYSA-N
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Description

7-amino-4-oxo-5-(quinolin-4-yl)-1H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a quinoline moiety fused with a pyrano[2,3-d]pyrimidine ring system. The presence of multiple functional groups, such as the amino, oxo, and cyano groups, contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4-oxo-5-(quinolin-4-yl)-1H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chloroquinoline-3-carbaldehyde with cyanoacetamide in the presence of a base, followed by cyclization and subsequent functional group transformations . The reaction conditions often involve the use of solvents such as ethanol or tetrahydrofuran and catalysts like triethylamine or piperidine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process and ensure consistency in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

7-amino-4-oxo-5-(quinolin-4-yl)-1H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or the cyano group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce amino alcohols or diamines. Substitution reactions can result in a wide range of derivatives with varying biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-amino-4-oxo-5-(quinolin-4-yl)-1H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile lies in its combination of functional groups and fused ring systems, which confer distinct chemical reactivity and biological properties. This makes it a valuable scaffold for the development of new drugs and materials with enhanced efficacy and specificity .

Properties

Molecular Formula

C17H11N5O2

Molecular Weight

317.30 g/mol

IUPAC Name

7-amino-4-oxo-5-quinolin-4-yl-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C17H11N5O2/c18-7-11-13(10-5-6-20-12-4-2-1-3-9(10)12)14-16(23)21-8-22-17(14)24-15(11)19/h1-6,8,13H,19H2,(H,21,22,23)

InChI Key

HDYAKNYCCNKLLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3C(=C(OC4=C3C(=O)NC=N4)N)C#N

Origin of Product

United States

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